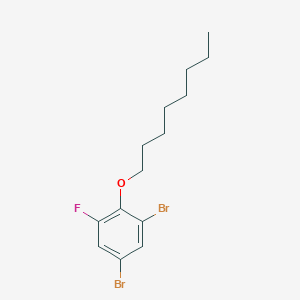

1,5-Dibromo-3-fluoro-2-(octyloxy)benzene

Description

1,5-Dibromo-3-fluoro-2-(octyloxy)benzene is a halogenated aromatic compound featuring a bromine atom at the 1- and 5-positions, a fluorine atom at the 3-position, and an octyloxy group at the 2-position of the benzene ring. Its synthesis and reactivity are influenced by steric and electronic factors. Notably, the bulky octyloxy substituent contributes to steric hindrance, which stabilizes the molecule against deprotonation under basic conditions, as observed in related bromo-fluoroarenes . The octyloxy chain also enhances solubility in organic solvents compared to shorter alkoxy or halogen substituents, making it suitable for applications requiring solution-phase processing .

Properties

IUPAC Name |

1,5-dibromo-3-fluoro-2-octoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br2FO/c1-2-3-4-5-6-7-8-18-14-12(16)9-11(15)10-13(14)17/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUQOSPMNXNHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene typically involves the bromination and fluorination of a benzene derivative, followed by the introduction of an octyloxy group. One common method includes:

Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at positions 1 and 5 are prime sites for palladium-catalyzed cross-coupling reactions. For example:

-

Reaction with Boronic Acids :

In a procedure analogous to the synthesis of thiophene-based polymers , 1,5-dibromo-3-fluoro-2-(octyloxy)benzene undergoes Suzuki coupling with aryl/heteroaryl boronic acids. A typical protocol involves:-

Catalyst : Pd₂(dba)₃ (5–10 mol%)

-

Ligand : Sphos (2–40 mol%)

-

Base : Cs₂CO₃ (3–6 eq)

-

Solvent : THF/H₂O (3:1)

-

Temperature : 75–85°C

The reaction selectively substitutes bromine atoms with aryl groups, enabling the synthesis of π-conjugated systems.

-

Table 1: Representative Suzuki Coupling Conditions

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| 1,5-Dibromo derivative | Thiophene-2-boronic acid | Pd₂(dba)₃/Sphos | 26 | |

| Analogous dibromoarene | 4-Octyloxyphenyl boronate | PdCl₂(dppf)/KOAc | 92 |

Nucleophilic Aromatic Substitution

The fluorine atom at position 3 can participate in nucleophilic substitution under specific conditions:

-

Replacement with Alcohols :

In a method adapted from fluoropyridine synthesis , lithium alkoxides (e.g., lithium octanolate) displace fluorine at elevated temperatures:-

Reagent : Lithium octanolate (1 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Reflux (7 hours)

This reaction is less common due to fluorine’s low reactivity unless activated by electron-withdrawing groups.

-

Grignard and Organometallic Reactions

Bromine atoms can be replaced via Grignard or organozinc reagents:

-

Reaction with Grignard Reagents :

In a protocol for analogous dibromoarenes , organomagnesium reagents substitute bromine in polar aprotic solvents:

Reduction of Bromine

Bromine substituents can be reduced to hydrogen under hydrogenation conditions:

-

Catalyst : Pd/C or Raney Ni

-

Solvent : Ethanol or THF

-

Pressure : H₂ (1–3 atm)

Etherification of the Octyloxy Group

The octyloxy group can undergo further alkylation or acylation:

-

Reagent : Alkyl halides or acyl chlorides

-

Base : NaH or K₂CO₃

-

Solvent : DMF or DCM

Thermal and Oxidative Stability

-

Thermal Decomposition :

The compound is stable up to 150°C, as shown by thermogravimetric analysis (TGA) of analogous structures . -

Oxidative Stability :

Resists oxidation under ambient conditions but degrades in strong oxidizers (e.g., HNO₃) .

Key Challenges and Side Reactions

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis:

- Material Science:

-

Biological Studies:

- Pharmaceutical Development: Research indicates potential applications in drug discovery, particularly in designing compounds that interact with biological targets such as enzymes or receptors. The halogen atoms can influence the biological activity and bioavailability of the resulting pharmaceuticals .

- Biochemical Assays: It can be used in assays to study enzyme kinetics and interactions within biological systems due to its ability to modify molecular interactions .

- Environmental Chemistry:

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study explored the use of this compound as a precursor for synthesizing novel anticancer agents. By modifying its structure through substitution reactions, researchers developed compounds that exhibited significant cytotoxic activity against various cancer cell lines.

Case Study 2: Development of Specialty Polymers

Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer formulations enhanced their thermal stability and mechanical properties. The study highlighted its effectiveness in creating materials for high-performance applications in electronics.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards these targets. The octyloxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Table 1: Key Properties of 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene and Analogous Compounds

| Compound Name | Substituents (Positions) | Reactivity Under Basic Conditions | Dielectric Anisotropy | Solubility in Organic Solvents | Applications |

|---|---|---|---|---|---|

| This compound | Br (1,5), F (3), Octyloxy (2) | Inert due to buttressing effects | Not reported | High (due to octyloxy chain) | Organic synthesis intermediates |

| 1,5-Dibromo-3-fluoro-2-(trimethylsilyl)benzene | Br (1,5), F (3), TMS (2) | Inert | Not reported | Moderate | Sterically hindered substrates |

| 1,5-Dibromo-3-fluoro-2,4-bis(trimethylsilyl)benzene | Br (1,5), F (3), TMS (2,4) | Inert | Not reported | Low | Niche organometallic studies |

| 1,5-Dibromo-3-fluoro-2,4-diiodobenzene | Br (1,5), F (3), I (2,4) | Inert | Not reported | Low | Halogen exchange reactions |

| Poly{[2,5-bis(octyloxy)benzene]-alt-fullerene} | Octyloxy (2,5), fullerene moieties | Reactive (polymerization) | Moderate positive | Moderate (in chlorobenzene) | Organic photovoltaics |

Key Observations :

Reactivity : Unlike polymers containing 2,5-bis(octyloxy)benzene (e.g., OPCBMMB and PPCBMB in ), which undergo polymerization for photovoltaic applications, this compound exhibits inertness under basic conditions due to steric buttressing from the octyloxy and bromine substituents . This contrasts with smaller analogs like 4-(substituted)-5-fluorobenzene-1,2-diamines (), which are reactive intermediates in benzimidazole synthesis.

Dielectric Properties: While the octyloxy chain in 2,5-bis(octyloxy)benzene-based polymers contributes to moderate positive dielectric anisotropy in liquid crystals (), the dielectric behavior of this compound remains unstudied.

Solubility : The octyloxy group in this compound enhances solubility compared to trimethylsilyl- or iodo-substituted analogs (Table 1), aligning with trends observed in alkylated aromatic systems ().

Applications : While 2,5-bis(octyloxy)benzene derivatives are utilized in organic photovoltaics (), the target compound’s primary use is as a sterically hindered intermediate in organic synthesis, avoiding unwanted side reactions (e.g., halogen scrambling) .

Electronic and Steric Effects

The fluorine atom at the 3-position exerts an electron-withdrawing effect, activating the ring for electrophilic substitution at specific positions.

Biological Activity

1,5-Dibromo-3-fluoro-2-(octyloxy)benzene (CAS Number: 2413441-29-7) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The compound's structure features two bromine atoms and one fluorine atom attached to a benzene ring, along with an octyloxy substituent. This unique combination of halogens can influence its reactivity and interactions with biological systems.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study on related compounds suggests that the presence of bromine enhances antibacterial activity against various pathogens. For instance, similar derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, which may be extrapolated to this compound due to structural similarities .

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Pathogen Tested | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide | Escherichia coli | High |

| 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide | Pseudomonas aeruginosa | Low |

Cytotoxicity

In vitro studies have demonstrated that halogenated compounds can exhibit cytotoxic effects on cancer cell lines. For example, derivatives similar to this compound have been tested against HeLa and MCF7 cell lines, showing significant inhibition of cell proliferation. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide | MCF7 | 15 |

| Schiff Base Organotin Complexes | HepG2 | 10 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms can enhance lipophilicity, facilitating membrane penetration and interaction with cellular components. This interaction potentially leads to modulation of signaling pathways involved in cell growth and apoptosis .

Study on Anticancer Properties

A recent investigation focused on the anticancer properties of various halogenated compounds, including derivatives of this compound. The study revealed that these compounds significantly inhibited the growth of cancer cells in vitro and demonstrated promising results in animal models .

Enzyme Inhibition Studies

Another study evaluated the enzyme inhibition capabilities of halogenated compounds. It was found that certain derivatives could inhibit alkaline phosphatase and other key enzymes involved in metabolic pathways. This suggests potential applications in treating diseases related to metabolic dysregulation.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene with high purity?

- Methodology : Optimize halogenation and alkoxy substitution steps using regioselective bromination (e.g., electrophilic aromatic substitution) followed by nucleophilic fluorination. Monitor reaction progress via GC-MS or HPLC to confirm intermediate purity. Use inert atmospheres (N₂/Ar) to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: dichloromethane/hexane mixtures) is recommended .

- Key Data :

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Reaction Temperature | 0–5°C (bromination step) | |

| Fluorination Agent | KF or CsF in polar aprotic solvents | |

| Purity Validation | ≥95% by NMR/GC-MS |

Q. How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?

- Methodology : Combine NMR (¹H, ¹³C, ¹⁹F) for functional group analysis, with X-ray crystallography for absolute configuration confirmation. For fluorine environments, ¹⁹F NMR chemical shifts (δ -110 to -130 ppm) and coupling constants (³J₆-F) distinguish ortho/meta/para positions. Mass spectrometry (HRMS) validates molecular weight .

- Data Conflict Resolution : If NMR signals overlap (e.g., octyloxy vs. bromine proximity), use 2D techniques (COSY, NOESY) or computational modeling (DFT) to assign peaks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/skin contact due to bromine and fluorine toxicity. Emergency measures: Flush eyes/skin with water for 15 minutes; seek medical attention if exposed. Store in sealed containers under inert gas .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the electronic properties of derivatives in optoelectronic applications?

- Methodology : Investigate solvent effects (e.g., xylene vs. chloroform) on charge transport in thin-film devices. Use Langmuir-Schaeffer deposition for uniform films. Measure conductivity via four-point probe and mobility via space-charge-limited current (SCLC) analysis.

- Key Finding : Xylene-cast films exhibit higher conductivity (σ ≈ 10⁻⁴ S/cm) than chloroform due to improved molecular packing .

| Solvent | Conductivity (S/cm) | Mobility (cm²/V·s) |

|---|---|---|

| Xylene | 1.2 × 10⁻⁴ | 0.015 |

| Chloroform | 3.5 × 10⁻⁶ | 0.002 |

Q. What computational strategies predict the dielectric anisotropy and conformational stability of this compound in liquid crystal phases?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compute dipole moments. Analyze torsional angles (e.g., octyloxy chain vs. benzene ring) using molecular dynamics (MD) simulations. Compare with experimental XRD data for validation .

- Critical Insight : The octyloxy chain adopts an all-trans conformation perpendicular to the benzene ring, contributing to moderate dielectric anisotropy (Δε ≈ +2.5) .

Q. How can contradictions in reactivity data (e.g., bromine vs. fluorine substitution kinetics) be resolved during mechanistic studies?

- Methodology : Conduct kinetic isotope effect (KIE) experiments or isotopic labeling (e.g., ¹⁸O in alkoxy groups) to track substitution pathways. Use stopped-flow spectroscopy for real-time monitoring of intermediate formation .

- Conflict Example : Discrepancies in fluorination rates may arise from solvent coordination effects (e.g., DMF vs. THF). Resolve via Eyring plot analysis to differentiate activation parameters .

Methodological Recommendations

- Synthetic Route Validation : Cross-validate procedures using PubChem data (IUPAC naming conventions) and safety guidelines from ChemScene .

- Data Interpretation : Combine experimental and computational tools (e.g., Reaxys for reaction feasibility; DFT for conformational analysis) to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.